![molecular formula C16H18N2O2S B2585003 N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide CAS No. 1797589-79-7](/img/structure/B2585003.png)
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide, commonly known as BPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPT belongs to the class of benzothiopyran derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of BPT is not fully understood. However, it has been proposed that BPT exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of BPT is thought to be due to its ability to inhibit the replication of the virus within infected cells.
Biochemical and Physiological Effects:
BPT has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPT has also been shown to induce apoptosis in cancer cells. Additionally, BPT has been found to possess anti-inflammatory properties, which may be due to its ability to inhibit the production of certain inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPT in lab experiments is its potential as a therapeutic agent. BPT has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using BPT in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BPT. One area of research is the development of more efficient synthesis methods for BPT. Another area of research is the investigation of the mechanism of action of BPT, which may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of BPT in vivo, which may pave the way for its use in clinical trials.
Synthesemethoden
BPT can be synthesized through a multistep process starting from commercially available starting materials. The synthesis begins with the preparation of 2-aminothiophenol, which is then reacted with 3-chloroacrylonitrile to form the intermediate compound. The intermediate compound is then reacted with 3-hydroxypropanal in the presence of a base to yield the final product, BPT.
Wissenschaftliche Forschungsanwendungen
BPT has been extensively studied for its potential as a therapeutic agent. It has been shown to possess antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. BPT has also been found to exhibit antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, BPT has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c17-9-14(12-5-7-20-10-12)18-16(19)15-13-4-2-1-3-11(13)6-8-21-15/h1-4,12,14-15H,5-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGUALFCUWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

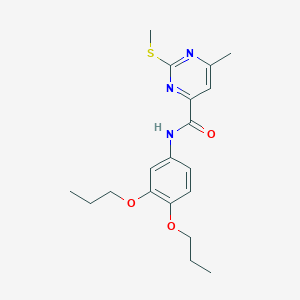
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2584921.png)
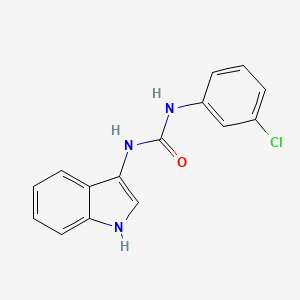
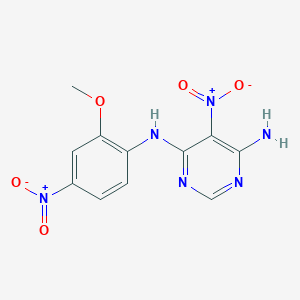
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
![4,4',5,5'-Tetrahydro-2'H,3H-spiro[benzo[f][1,4]oxazepine-2,3'-furan]](/img/structure/B2584927.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2584928.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylthio)benzamide](/img/structure/B2584929.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2584930.png)
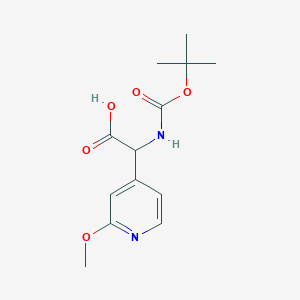
![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone](/img/structure/B2584933.png)

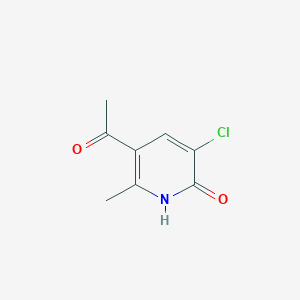
![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)